
2-(6-Cyclohexylpyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Cyclohexylpyridin-3-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a cyclohexyl group attached to the pyridine ring at the 6-position and an acetic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Cyclohexylpyridin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Another approach involves the use of Grignard reagents to add cyclohexyl groups to pyridine N-oxides, followed by acetic anhydride treatment .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(6-Cyclohexylpyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexylpyridine ketones, while reduction can produce cyclohexylpyridine alcohols.
Scientific Research Applications
2-(6-Cyclohexylpyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(6-Cyclohexylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-3-yl)acetic acid: Lacks the cyclohexyl group, making it less hydrophobic.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds have a different heterocyclic structure and exhibit distinct biological activities.
Uniqueness
2-(6-Cyclohexylpyridin-3-yl)acetic acid is unique due to the presence of the cyclohexyl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other pyridine derivatives and contributes to its specific properties and applications.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-(6-cyclohexylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C13H17NO2/c15-13(16)8-10-6-7-12(14-9-10)11-4-2-1-3-5-11/h6-7,9,11H,1-5,8H2,(H,15,16) |
InChI Key |
HWCRVRKRTSVAFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.